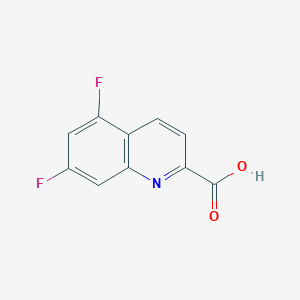

5,7-Difluoroquinoline-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-difluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-5-3-7(12)6-1-2-8(10(14)15)13-9(6)4-5/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVVABAXGAJRET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 5,7 Difluoroquinoline 2 Carboxylic Acid

Retrosynthetic Analysis of the 5,7-Difluoroquinoline-2-carboxylic Acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, thereby clarifying potential synthetic pathways. For this compound, the analysis reveals several logical disconnections.

The primary disconnection strategies focus on the formation of the quinoline (B57606) core and the introduction of the key functional groups:

C-N and C-C Bond Disconnection of the Pyridine (B92270) Ring: This approach breaks the bonds forming the nitrogen-containing ring. This leads back to a substituted aniline (B41778) precursor, specifically 3,5-difluoroaniline (B1215098), and a three-carbon component that can provide the rest of the quinoline system, including the carboxylic acid group. A suitable three-carbon synthon would be pyruvic acid or a derivative thereof. This strategy is advantageous as it incorporates the fluorine atoms from the start, avoiding potentially harsh late-stage fluorination reactions.

C-F Bond Disconnection: An alternative strategy involves disconnecting the carbon-fluorine bonds. This retrosynthetic step presumes that the quinoline-2-carboxylic acid core is synthesized first, followed by a late-stage double fluorination reaction. This approach relies on the existence of selective direct fluorination methods that can introduce fluorine atoms at the C5 and C7 positions of the quinoline nucleus.

C-COOH Bond Disconnection: A third possibility involves the disconnection of the carboxylic acid group, suggesting its introduction onto a pre-formed 5,7-difluoroquinoline (B1304923) scaffold. This could be achieved through methods such as lithiation followed by quenching with carbon dioxide, or the oxidation of a precursor group like a methyl or aldehyde at the 2-position.

These analyses suggest that the most convergent and common strategies would involve building the fluorinated quinoline ring from a difluoroaniline precursor or performing selective fluorination on a pre-existing quinoline-2-carboxylic acid molecule.

Established Synthetic Routes to Quinoline-2-carboxylic Acid Derivatives

The synthesis of the quinoline ring is a cornerstone of heterocyclic chemistry, with several named reactions developed since the 19th century. These methods can be adapted to produce quinoline-2-carboxylic acids.

The Skraup synthesis is a classic method for producing quinolines by reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring. numberanalytics.comquimicaorganica.org

While the traditional Skraup reaction yields unsubstituted quinoline, modifications are necessary to introduce a carboxylic acid at the C2 position. A more suitable approach for this purpose is the Friedländer Synthesis . This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. To synthesize a quinoline-2-carboxylic acid derivative, a suitably substituted 2-aminobenzaldehyde can be reacted with pyruvic acid or its ester. The reaction is typically catalyzed by a base or acid.

Table 1: Comparison of Classic Quinoline Syntheses

| Reaction Name | Precursors | Position of Carboxylic Acid | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Not directly applicable | Harsh conditions, typically yields quinoline. wikipedia.org |

| Friedländer Synthesis | 2-Aminobenzaldehyde, Compound with α-methylene ketone (e.g., Pyruvic Acid) | C2 or C3 | Milder conditions, good for substituted quinolines. pharmaguideline.com |

| Pfitzinger Reaction | Isatin (B1672199), Carbonyl Compound, Base | C4 | Specifically yields quinoline-4-carboxylic acids. wikipedia.org |

| Combes Synthesis | Arylamine, 1,3-Dicarbonyl Compound | C2, C4 | Forms 2,4-disubstituted quinolines. iipseries.org |

The Pfitzinger reaction is another well-established method for quinoline synthesis. researchgate.net It involves the reaction of isatin with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgjocpr.com The reaction mechanism begins with the basic hydrolysis of isatin to form an intermediate keto-acid, which then condenses with the carbonyl compound. wikipedia.org Subsequent cyclization and dehydration produce the final quinoline-4-carboxylic acid. researchgate.net

It is crucial to note that the Pfitzinger reaction specifically yields quinoline-4-carboxylic acids . Therefore, this method is not directly applicable for the synthesis of the target molecule, this compound, but is a key methodology for producing the isomeric quinoline-4-carboxylic acid scaffold. acs.orgresearchgate.net

The synthesis of a specifically substituted compound like this compound often necessitates a multi-step approach. ajchem-a.com A common strategy begins with a pre-functionalized starting material, such as 3,5-difluoroaniline. This precursor already contains the required fluorine atoms in the correct positions relative to the amine group, which will become the nitrogen in the quinoline ring.

A plausible multi-step sequence could be:

Condensation: Reaction of 3,5-difluoroaniline with a pyruvate (B1213749) derivative (e.g., ethyl pyruvate) under conditions that favor the formation of an enamine or imine intermediate.

Cyclization: Acid-catalyzed intramolecular cyclization of the intermediate. The electrophilic aromatic substitution occurs on the aniline ring, directed by the amino group, to form the new heterocyclic ring.

Aromatization: Dehydration or oxidation of the cyclized intermediate to yield the fully aromatic 5,7-difluoroquinoline-2-carboxylate ester.

Hydrolysis: Saponification of the ester group to the final carboxylic acid.

This approach offers excellent control over the substitution pattern of the final molecule.

Introduction of Fluorine Atoms via Selective Fluorination Methodologies

An alternative to starting with fluorinated precursors is to introduce the fluorine atoms onto the quinoline ring at a later stage of the synthesis. This requires highly selective fluorination methods.

Direct C-H fluorination is a powerful tool in modern organic synthesis. For aromatic systems like quinoline, electrophilic fluorination is the most common approach. researchgate.net The reaction of quinoline derivatives with potent electrophilic fluorinating agents can lead to the substitution of hydrogen atoms with fluorine. researchgate.net

Studies on the direct fluorination of quinoline in acidic media have shown that substitution can occur at various positions on the benzene (B151609) ring portion of the molecule, including the 5-, 6-, and 8-positions. researchgate.netlookchem.com The regioselectivity of the reaction is highly dependent on the reaction conditions and the nature of the fluorinating agent used.

Table 2: Common Electrophilic Fluorinating Agents

| Agent Name | Abbreviation | Typical Conditions |

| Elemental Fluorine (diluted) | F₂ | Often used in acidic media (e.g., H₂SO₄, HF). researchgate.net |

| Selectfluor® | F-TEDA-BF₄ | A popular, easy-to-handle electrophilic source of "F⁺". |

| N-Fluorobenzenesulfonimide | NFSI | Versatile reagent for fluorination of various substrates. researchgate.net |

| Acetyl Hypofluorite | CH₃COOF | A reactive electrophilic fluorinating agent. researchgate.net |

Achieving selective difluorination at the C5 and C7 positions of quinoline-2-carboxylic acid would be challenging due to the directing effects of both the fused pyridine ring and the carboxylic acid group. The electron-withdrawing nature of the heterocyclic nitrogen and the carboxyl group deactivates the ring towards electrophilic attack, often requiring harsh reaction conditions. However, under specific acidic conditions, the quinolinium ion is formed, which can direct electrophilic attack to the 5- and 7-positions, making this route synthetically plausible. researchgate.net

Utilization of Fluorinating Reagents (e.g., N-fluorobenzenesulfonimide)

The introduction of fluorine atoms onto the quinoline scaffold is a critical step in the synthesis of this compound. Electrophilic fluorinating reagents are pivotal in this process, with N-fluorobenzenesulfonimide (NFSI) being a prominent example. nih.gov NFSI is a stable, crystalline solid that serves as a source of electrophilic fluorine ("F+"). nih.govchemicalbook.com It is known for its application in the direct fluorination of (hetero)aromatic C-H bonds. nih.gov

The mechanism of fluorination using NFSI can proceed through various pathways, including free-radical processes or ionic intermediates, depending on the substrate and reaction conditions. nih.gov In the context of quinoline synthesis, NFSI can be employed to fluorinate the aromatic ring directly. Although the direct C-H fluorination of an existing quinoline core to install fluorine atoms at the 5 and 7 positions is a complex challenge due to regioselectivity issues, NFSI provides a powerful tool in the synthetic chemist's arsenal. Often, such fluorinations are more effectively achieved by starting with pre-fluorinated precursors. However, developments in C-H functionalization continue to make direct fluorination an area of active research. nih.govnih.gov Besides fluorination, NFSI can also act as an aminating agent, showcasing its versatility in synthesizing complex heterocyclic molecules. nih.govchemicalbook.comnih.gov

Formation of the Carboxylic Acid Moiety at Position 2

The installation of a carboxylic acid group at the C-2 position of the quinoline ring is a key transformation, converting the quinoline core into the target acid. This is typically achieved through carboxylation reactions or the hydrolysis of a suitable precursor like an ester.

Carboxylation Reactions

Direct carboxylation involves the introduction of a carboxyl group onto the quinoline ring. One common strategy for aryl carboxylation is through directed ortho-metalation followed by quenching with carbon dioxide. researchgate.net In this approach, a directing group on the quinoline ring would guide a strong base, such as n-butyllithium (n-BuLi), to deprotonate the adjacent C-2 position. The resulting lithiated intermediate is a potent nucleophile that readily reacts with electrophilic carbon dioxide (from dry ice or CO2 gas) to form a carboxylate salt. researchgate.netgoogle.com Subsequent acidic workup protonates the salt to yield the desired carboxylic acid. ajchem-a.com

Table 1: Illustrative Conditions for Directed Carboxylation

| Step | Reagents & Conditions | Purpose |

| Metalation | n-Butyllithium (n-BuLi), Tetrahydrofuran (THF), -78 °C | Generation of a nucleophilic carbanion at C-2. researchgate.net |

| Carboxylation | Carbon Dioxide (CO₂), -78 °C to room temperature | Introduction of the carboxyl group. researchgate.netgoogle.com |

| Workup | Aqueous Acid (e.g., HCl) | Protonation to form the final carboxylic acid. ajchem-a.com |

Hydrolysis of Ester Precursors

A more common and often milder method for obtaining the carboxylic acid is through the hydrolysis of a corresponding ester precursor (e.g., a methyl or ethyl ester). This two-step approach involves first synthesizing the quinoline-2-carboxylate ester, which can then be readily converted to the acid. The hydrolysis can be performed under either acidic or basic conditions.

Base-mediated hydrolysis (Saponification): This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution to form a carboxylate salt, which is then protonated in a separate acidic workup step.

Acid-catalyzed hydrolysis: This method uses a strong acid (e.g., sulfuric acid or hydrochloric acid) in the presence of water. The reaction is an equilibrium process and typically requires heating to proceed to completion.

The choice between acidic and basic hydrolysis depends on the stability of other functional groups present in the molecule. Ester hydrolysis is a fundamental and reliable reaction in organic synthesis. scilit.com

Advanced Synthetic Strategies and Industrial Relevance

Advanced strategies are employed to further modify the this compound scaffold for various applications, including in pharmaceutical development. These methods allow for the precise installation of diverse functional groups.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for Functionalization

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. nih.govmdpi.com This reaction is of great industrial importance due to its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents. nih.gov

In the context of functionalizing the difluoroquinoline core, a precursor such as a bromo- or chloro-substituted 5,7-difluoroquinoline could be coupled with a variety of organoboron reagents (boronic acids or their esters). nih.govnih.gov This allows for the introduction of alkyl, alkenyl, aryl, or heteroaryl groups at specific positions on the quinoline ring, leading to a diverse library of derivatives. The efficiency of Suzuki-Miyaura coupling has made it a cornerstone in modern medicinal and process chemistry. mdpi.comresearchgate.net

Table 2: Key Components of a Suzuki-Miyaura Reaction

| Component | Example | Role in Catalytic Cycle |

| Substrate | Halogenated 5,7-difluoroquinoline | The electrophilic coupling partner. |

| Organoboron Reagent | Arylboronic acid | The nucleophilic coupling partner. nih.gov |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination. researchgate.net |

| Base | K₂CO₃, K₃PO₄ | Promotes transmetalation. nih.gov |

| Solvent | Toluene, Dioxane, DMF/Water | Provides the reaction medium. nih.gov |

Nucleophilic Displacement Approaches

Nucleophilic Aromatic Substitution (SNAr) is another key strategy, particularly relevant for fluoroquinolone synthesis. The strongly electron-withdrawing fluorine atoms and the ring nitrogen atom activate the quinoline core towards attack by nucleophiles. mdpi.com If a suitable leaving group (such as a chlorine or another fluorine atom) is present at an activated position (e.g., C-4 or C-6), it can be displaced by a variety of nucleophiles.

This approach is fundamental in the synthesis of many fluoroquinolone antibiotics, where a piperazine (B1678402) ring or another amine-containing moiety is commonly introduced onto the quinolone core via SNAr. google.com The reaction typically proceeds by the addition of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity. mdpi.com This method provides a direct and efficient way to introduce key pharmacophoric groups. mdpi.comgoogle.com

Green Chemistry Approaches in Quinoline Synthesis (e.g., Glycerol in Q-tubes)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including quinolines, to minimize environmental impact and enhance safety and efficiency. A notable green approach is the use of glycerol as a biodegradable, non-toxic, and recyclable solvent, often in combination with high temperatures facilitated by sealed Q-tubes. This methodology presents a sustainable alternative to traditional quinoline syntheses which frequently rely on harsh reagents and volatile organic solvents.

The application of glycerol in a modified Skraup synthesis of quinolines has been demonstrated as an effective green method. In this procedure, an aniline derivative is reacted with glycerol, which serves as both a solvent and a source of the three-carbon chain required for the quinoline ring formation. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and conducted at elevated temperatures (e.g., 200 °C) in a sealed Q-tube. The use of a Q-tube allows the reaction to be performed under pressure, which can accelerate the reaction rate and improve yields.

A key advantage of this method is the elimination of a separate oxidizing agent, which is a staple in the classical Skraup synthesis. The high-temperature conditions in the presence of glycerol are sufficient to effect the necessary cyclization and aromatization steps. This approach not only simplifies the reaction setup but also reduces the generation of hazardous waste. While a direct application of this method for the synthesis of this compound from 3,5-difluoroaniline has not been extensively detailed in the literature, the general applicability of the glycerol-based synthesis to various substituted anilines suggests its potential as a viable green route.

Below is a table summarizing the typical conditions for a green quinoline synthesis using glycerol and Q-tubes, which could be adapted for the synthesis of fluorinated quinolines.

| Parameter | Condition | Purpose |

| Solvent/Reagent | Glycerol | Serves as a green, biodegradable solvent and a reactant. |

| Starting Material | Substituted Aniline | Provides the benzene ring portion of the quinoline. |

| Catalyst | Concentrated Sulfuric Acid | Facilitates the cyclization reaction. |

| Apparatus | Q-tube | Allows the reaction to be conducted under pressure at high temperatures. |

| Temperature | ~200 °C | Accelerates the reaction rate. |

| Reaction Time | ~60 minutes | Typically shorter than traditional methods. |

This green methodology offers a promising avenue for the environmentally benign synthesis of quinoline derivatives, aligning with the growing demand for sustainable practices in chemical manufacturing.

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound, as with any chemical synthesis, is critically dependent on the effective isolation and purification of the final product and any intermediate compounds. The choice of purification method is dictated by the physicochemical properties of the target molecule and the nature of the impurities present. For quinoline carboxylic acids, a combination of techniques is often employed to achieve the desired level of purity.

Crystallization and Recrystallization: Crystallization is a primary method for isolating the crude solid product from the reaction mixture. illinois.edu For a compound like this compound, which is expected to be a solid at room temperature, cooling the reaction mixture or adding an anti-solvent can induce crystallization.

Recrystallization is a subsequent purification technique used to refine the crude solid. illinois.edu This involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to allow for the formation of pure crystals. The choice of solvent is crucial; an ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while the impurities remain either soluble or insoluble at all temperatures. For fluoroquinolone carboxylic acids, polar solvents such as ethanol, methanol, or aqueous mixtures are often effective for recrystallization. ajchem-a.comgoogle.com The process can be repeated until a high degree of purity is achieved, which can be verified by analytical techniques such as melting point determination and chromatography.

Chromatographic Techniques: Column chromatography is a versatile method for purifying both intermediates and the final product. researchgate.net In this technique, the sample is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. An eluent (mobile phase) is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For quinoline derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is a particularly powerful purification and analytical tool, where a nonpolar stationary phase is used with a polar mobile phase. nih.govresearchgate.net

Purification via Salt Formation: Given the presence of a carboxylic acid group and a basic nitrogen atom in the quinoline ring, this compound is an amphoteric molecule. This property can be exploited for purification. The compound can be converted into a salt, for example, by reacting it with a base to form a carboxylate salt or with an acid to form a hydrochloride salt. lookchem.com These salts often have different solubility properties compared to the parent compound, which can facilitate their separation from non-ionic impurities. The pure quinoline carboxylic acid can then be regenerated by neutralization.

The following table summarizes the common purification techniques applicable to this compound and its intermediates.

| Purification Technique | Principle of Separation | Application |

| Crystallization | Differential solubility at varying temperatures. illinois.edu | Isolation of the crude solid product from the reaction mixture. |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. illinois.edu | To achieve high purity of the final product and solid intermediates. |

| Column Chromatography | Differential partitioning of components between a stationary and a mobile phase. researchgate.net | Purification of intermediates and final product, especially for non-crystalline materials or complex mixtures. |

| Salt Formation | Conversion to a salt to alter solubility properties, allowing for separation from impurities. lookchem.com | Purification of the final product by exploiting its acidic and basic functionalities. |

The selection and optimization of these techniques are essential for obtaining this compound with the high purity required for subsequent applications and characterization.

Despite a comprehensive search for specific research findings on the chemical reactivity and derivatization of this compound, detailed experimental data for this particular compound is not available in the public domain. General principles of organic chemistry allow for predictions of its reactivity, but the strict requirement for detailed, scientifically accurate research findings and data tables for this specific molecule cannot be met without published experimental results.

Therefore, it is not possible to generate the requested article focusing solely on this compound with the required level of specific detail and data. An article based on general principles would not adhere to the prompt's instructions to provide detailed research findings for this specific compound.

Chemical Reactivity and Derivatization Studies of 5,7 Difluoroquinoline 2 Carboxylic Acid

Derivatization Strategies for Structural Modification

Derivatization of 5,7-Difluoroquinoline-2-carboxylic acid is a key strategy for modulating its physicochemical properties and biological activity. The primary sites for modification are the carboxylic acid group and the fluorine-substituted aromatic ring.

The carboxylic acid at the C-2 position is the most accessible functional group for derivatization, readily undergoing reactions typical of carboxylic acids. Standard peptide coupling and esterification conditions can be employed to introduce a wide array of substituents.

Amide and Hydrazide Formation: The synthesis of amides is a common strategy to expand the molecular diversity of quinoline-2-carboxylic acids. This is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride to form the acyl chloride, or carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives such as 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP). nih.gov These methods are effective even for coupling with electron-deficient or sterically hindered amines. rsc.org For example, reacting this compound with hydrazine (B178648) hydrate, often after conversion to its corresponding ester or acyl chloride, yields quinoline-2-carbohydrazide. ajchem-a.com This hydrazide derivative serves as a versatile intermediate for synthesizing further heterocyclic systems like oxadiazoles (B1248032) and Schiff bases. ajchem-a.com

Esterification: The carboxylic acid can be converted to its corresponding esters through Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with alkyl halides after conversion to the carboxylate salt. These ester derivatives can be useful as protecting groups or as intermediates for other transformations.

Heterocycle Synthesis: The carboxylic acid group serves as a synthetic handle for constructing more complex heterocyclic derivatives. For instance, the carbohydrazide (B1668358) intermediate can be reacted with carbon disulfide in an alkaline medium to form 5-(5,7-difluoroquinolin-2-yl)-1,3,4-oxadiazole-2-thiol. ajchem-a.com Further reactions, such as the Mannich reaction with various amines and formaldehyde, can introduce aminomethyl functions, while reaction with compounds like 2-mercaptoacetic acid can lead to the formation of thiazolidinone rings. ajchem-a.com

Table 1: Potential Derivatization Reactions at the Carboxylic Acid Group

| Derivative Type | Reagents and Conditions | Expected Product Structure |

|---|---|---|

| Amide | R¹R²NH, EDC, HOBt, DIPEA | 5,7-Difluoroquinoline-2-carboxamide |

| Ester | ROH, H₂SO₄ (catalyst), heat | Alkyl 5,7-difluoroquinoline-2-carboxylate |

| Acyl Hydrazide | 1. SOCl₂ or Esterification2. N₂H₄·H₂O | 5,7-Difluoroquinoline-2-carbohydrazide |

| 1,3,4-Oxadiazole | 1. N₂H₄·H₂O2. CS₂, KOH, EtOH | 5-(5,7-Difluoroquinolin-2-yl)-1,3,4-oxadiazole-2-thiol |

The quinoline (B57606) scaffold is inherently fluorescent, a property that can be harnessed for analytical applications. The derivatization of this compound can be tailored to produce fluorescent probes and labels.

The fluorescence properties of quinoline are sensitive to its substitution pattern and environment. By introducing specific functional groups, the molecule's absorption and emission wavelengths can be tuned. For example, the addition of an electron-donating group, such as a dimethylamino group, to the quinoline ring of related compounds has been shown to induce significant fluorescence, creating a useful tool for cellular imaging and tracking. nih.gov While this would require modification of the quinoline core itself, the carboxylic acid provides a convenient attachment point to link the fluorophore to other molecules of interest, such as biomolecules or synthetic polymers.

Furthermore, quinoline-based structures, particularly those with chelating groups near the quinoline nitrogen, are widely explored as fluorescent sensors for metal ions. beilstein-journals.org Derivatives of 8-carboxamidoquinoline, for example, have been developed as selective fluorescent probes for zinc (Zn²⁺). ukm.myresearchgate.net By creating amide derivatives of this compound with appropriate chelating amines, it is conceivable to develop novel fluorometric sensors. The carboxylic acid can be coupled with diamines or amino alcohols to position coordination sites strategically, allowing for fluorescence enhancement or quenching upon binding to a target analyte.

Beyond simple functional group transformations, this compound can serve as a foundational scaffold for building molecules with significantly greater complexity.

One major strategy involves using the carboxylic acid group as an anchor to append other complex molecular fragments, a common approach in medicinal chemistry. For instance, in the development of fluoroquinolone antibiotics, the analogous C-3 carboxylic acid is often modified by linking it to various heterocyclic rings to modulate biological activity and pharmacokinetic properties. nih.gov

Another approach is to utilize the entire molecule as a building block in multicomponent reactions. The Doebner reaction, for example, is a classic method for synthesizing quinoline-4-carboxylic acids from an aniline (B41778), an aldehyde, and pyruvic acid. acs.org In a similar vein, this compound derivatives could potentially be used in subsequent annulation or coupling reactions to construct polycyclic aromatic systems or complex ligand architectures. The development of one-pot syntheses to create quinoline-linked covalent organic frameworks (COFs) from simpler building blocks highlights the potential for quinoline carboxylic acids to participate in the formation of advanced materials. mdpi.com

Oxidation and Reduction Pathways

The oxidation and reduction of this compound are expected to target either the quinoline ring system or the carboxylic acid function, depending on the reaction conditions.

Oxidation: The quinoline ring, being an electron-deficient aromatic system, is generally resistant to oxidative degradation. Studies on the oxidation of related fluoroquinolone antibiotics by agents like peroxymonosulfate (B1194676) or via electrochemical methods show that degradation primarily occurs at more reactive sites, such as N-alkyl piperazine (B1678402) rings, which are absent in this compound. nih.govnih.gov The carboxylic acid group is already in a high oxidation state (+3 for the carboxyl carbon) and is inert to most common oxidizing agents. Therefore, significant oxidation of the core this compound structure would require harsh conditions, likely leading to non-selective degradation of the molecule.

Reduction: The reduction of the molecule offers more synthetically useful pathways.

Reduction of the Carboxylic Acid: The carboxylic acid group can be selectively reduced to a primary alcohol, (5,7-difluoroquinolin-2-yl)methanol. This transformation can be achieved using reducing agents such as borane (B79455) (BH₃) or its complexes (e.g., BH₃·THF), or by first converting the acid to an ester followed by reduction with a reagent like lithium aluminum hydride (LiAlH₄).

Reduction of the Quinoline Ring: The quinoline ring can undergo catalytic hydrogenation. Depending on the catalyst (e.g., Palladium, Platinum, or Rhodium) and conditions (pressure, temperature, solvent), this can lead to the selective reduction of the pyridine (B92270) ring to yield 5,7-difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. Complete reduction of both rings is also possible under more forcing conditions.

Chemo- and Regioselectivity in Reactions Involving Fluorine and Carboxylic Acid

Reactions involving this compound present challenges of selectivity, as the molecule possesses two distinct types of reactive sites: the carboxylic acid group and the two C-F bonds on the aromatic ring.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups.

Reaction at Carboxylic Acid vs. Ring: Derivatization of the carboxylic acid (e.g., amidation, esterification) is typically performed under relatively mild conditions using coupling agents at or near room temperature. nih.gov In contrast, nucleophilic aromatic substitution (SNAr) of the fluorine atoms requires a strong nucleophile and often elevated temperatures. masterorganicchemistry.com Therefore, by choosing appropriate reaction conditions, one can selectively target either the carboxylic acid or the C-F bonds. For example, reacting the molecule with an amine in the presence of EDC would almost exclusively yield the amide, leaving the fluorine atoms untouched.

Regioselectivity: Regioselectivity concerns the preference for a reaction to occur at a specific position on the molecule. wikipedia.orgnumberanalytics.com The key regiochemical question for this compound is the relative reactivity of the fluorine atoms at the C-5 and C-7 positions towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): The quinoline ring is electron-deficient, which activates attached halogens toward nucleophilic attack. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and the rate is enhanced by electron-withdrawing groups that can stabilize this intermediate. masterorganicchemistry.com In this compound, both the ring nitrogen and the C-2 carboxylic acid group act as electron-withdrawing groups.

Reactivity of C-5 vs. C-7: The fluorine at the C-5 position is para to the ring nitrogen atom. A nucleophilic attack at C-5 allows the negative charge of the Meisenheimer intermediate to be delocalized via resonance directly onto the electronegative nitrogen atom, providing significant stabilization. The fluorine at the C-7 position is meta to the ring nitrogen, and this resonance stabilization pathway is not available. Therefore, the C-5 position is significantly more activated toward nucleophilic attack than the C-7 position. It is expected that a reaction with one equivalent of a nucleophile would selectively displace the fluorine at C-5, yielding a 5-substituted-7-fluoroquinoline-2-carboxylic acid derivative.

Table 2: Summary of Chemo- and Regioselectivity

| Reaction Type | Reagents/Conditions | Selectivity Outcome | Rationale |

|---|---|---|---|

| Amidation | Amine, EDC, rt | Chemoselective for Carboxylic Acid | Mild conditions favor reaction at the more accessible carboxylic acid over the less reactive C-F bonds. |

Structure Activity Relationship Sar Studies on Difluoroquinoline Carboxylic Acid Scaffolds

Importance of the 4-Pyridone-3-carboxylic Acid Pharmacophore in Quinolones

The 4-quinolone-3-carboxylic acid motif is a well-established pharmacophore, particularly in the realm of antibacterial agents. researchgate.netnih.gov This core structure is considered essential for the antibacterial activity of quinolone drugs. rjptonline.org The key components of this pharmacophore are the pyridone ring, a carboxylic acid group at the C-3 position, and a ketone group at the C-4 position. rjptonline.org These two functional groups, the 3-carboxylate and the 4-carbonyl, are crucial for binding to the target enzymes in bacteria, namely DNA gyrase and topoisomerase IV. ualberta.caoup.com The acidic moiety of the carboxyl group, in conjunction with the ketone at position 4, can participate in hydrogen bonding and the chelation of metal ions, which are vital for interaction with macromolecular targets. ualberta.ca The fundamental bicyclic structure of the quinolin-4(1H)-one nucleus is a common feature in many broad-spectrum antibacterial agents. researchgate.net While 5,7-Difluoroquinoline-2-carboxylic acid features a different substitution pattern (a carboxylic acid at C-2 and no ketone at C-4), the established importance of the acidic and aromatic components in the classical quinolone scaffold provides a critical framework for understanding its potential molecular interactions.

Impact of Fluorine Substitution Patterns on Molecular Interactions

The introduction of fluorine atoms to the quinolone ring system has been a pivotal strategy in enhancing the biological activity of these compounds. rjptonline.org Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, allow it to modulate the electronic and steric properties of the molecule without significantly increasing its size.

The specific position of fluorine substitution on the quinoline (B57606) nucleus has a profound impact on the compound's activity and spectrum. For instance, the presence of a fluorine atom at the C-6 position was a significant breakthrough, leading to the development of the highly potent fluoroquinolone class of antibacterials. rjptonline.orgasm.org Research has shown that substitutions at other positions are also critical for modulating activity.

Table 1: Influence of Fluorine Position on Quinolone Activity

| Position of Fluorine | General Impact on Activity | Reference |

|---|---|---|

| C-5 | Can alter molecular planarity; substitutions can increase activity against Gram-positive bacteria. | oup.com |

| C-6 | Greatly enhances the spectrum of biological activity; a hallmark of fluoroquinolones. | rjptonline.org |

| C-7 | Substituents at this position are critical for controlling potency and spectrum. | rjptonline.org |

| C-8 | Halogen substitution can increase activity against Gram-positive cocci and resistant strains. | oup.com |

The high electronegativity of fluorine significantly influences the electronic distribution within the quinoline ring. This electronic perturbation can affect the molecule's reactivity and its affinity for biological targets. By withdrawing electron density, fluorine atoms can lower the pKa of nearby acidic or basic groups, influencing the molecule's ionization state at physiological pH. This is critical for processes like cell penetration and interaction with target sites. The presence of fluorine can also enhance the binding affinity of the molecule to its target protein by participating in favorable electrostatic or dipole-dipole interactions. These electronic modifications are a key factor in the enhanced potency observed in many fluorinated quinolones. scilit.com

Role of the Carboxylic Acid Group at Position 2 in Biological Recognition

While many biologically active quinolones feature a carboxylic acid at the C-3 or C-4 position, the subject compound, this compound, possesses this functional group at the C-2 position. nih.gov The carboxylic acid group is a versatile functional group capable of engaging in several crucial non-covalent interactions that are fundamental to molecular recognition by biological macromolecules.

The carboxylic acid group is an excellent hydrogen bond donor (via its hydroxyl proton) and acceptor (via its carbonyl and hydroxyl oxygens). nih.gov This allows it to form strong and directional hydrogen bonds with complementary residues in a protein's binding site, such as the side chains of serine, threonine, asparagine, or glutamine. In some structures, the carbonyl oxygen of a quinolone can act as a proton acceptor in an intramolecular hydrogen bond with the carboxylic acid's hydroxyl group, leading to the formation of a stable quasi-ring that influences the molecule's conformation. nih.govresearchgate.net The formation of a three-dimensional network through multiple hydrogen bonds is a key factor in the stabilization of molecule-receptor complexes. nih.gov

Influence of Substituents on the Quinoline Nitrogen (N-1) on Activity

The substituent at the N-1 position of the quinoline ring system plays a pivotal role in modulating the pharmacological properties of the molecule. This position is often a key site for synthetic modification to enhance potency, alter selectivity, and improve pharmacokinetic profiles. Research on various quinoline derivatives has demonstrated that the nature of the N-1 substituent, including its size, lipophilicity, and electronic properties, can significantly impact biological activity.

In a study on a related series of 5-alkyl-1,7,8-trisubstituted-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, the influence of the N-1 substituent on in vitro antibacterial potency was notable. For instance, compounds bearing a cyclopropyl moiety at the N-1 position exhibited enhanced potency when a methyl group was present at the 5-position. nih.gov Conversely, for derivatives with an ethyl group at N-1, the presence of a 5-methyl group led to a decrease in potency. nih.gov This highlights the intricate interplay between substituents at different positions on the quinoline core. Several of the 5-methyl-1-cyclopropylquinolones demonstrated excellent in vitro and in vivo activity, underscoring the favorable contribution of the N-1 cyclopropyl group in that specific scaffold. nih.gov

While direct SAR data for N-1 substituted this compound is not extensively available in the public domain, general principles from related quinoline classes can be extrapolated. Small, lipophilic alkyl groups at the N-1 position are often favored in various quinoline-based agents to enhance membrane permeability and target engagement. The introduction of different alkyl groups can influence the molecule's stability and how it interacts with biological targets. The hydrophobic nature of these groups can facilitate passage through cellular membranes, thereby improving bioavailability.

The following table summarizes the observed influence of N-1 substituents on the activity of analogous quinoline scaffolds, providing a conceptual framework for the potential impact on this compound derivatives.

| N-1 Substituent | Observed Effect on Activity (in analogous quinolones) | Rationale |

| Cyclopropyl | Generally enhances antibacterial potency, especially in combination with other specific substitutions. nih.gov | The small, rigid ring structure can provide an optimal conformation for binding to the target enzyme, such as DNA gyrase in bacteria. |

| Ethyl | Potency can be sensitive to other substitutions on the quinoline ring; may decrease activity in some contexts. nih.gov | The flexibility and size of the ethyl group may lead to less favorable interactions within the binding pocket compared to more constrained groups. |

| Aryl Groups | Can introduce additional binding interactions (e.g., pi-stacking) and modulate electronic properties. | The electronic nature of the aryl substituent can influence the overall electron distribution of the quinoline ring system, potentially affecting target binding. |

| Substituted Alkyl Chains | Allows for the introduction of polar functional groups to improve solubility or add new interaction points. | Functional groups like hydroxyl or amino moieties can form hydrogen bonds with the target protein, enhancing binding affinity. |

Structure-Based Design Principles for Optimizing Derivative Potency and Selectivity

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of a biological target to guide the design of more potent and selective inhibitors. This approach is instrumental in the optimization of lead compounds like this compound derivatives. By understanding the molecular interactions between the inhibitor and its target protein, medicinal chemists can make rational modifications to the chemical structure to enhance binding affinity and selectivity.

Key principles of structure-based design for optimizing the potency and selectivity of these derivatives include:

Exploiting Binding Pockets: The primary goal is to design molecules that fit snugly into the binding site of the target protein. This involves optimizing the shape and size of the substituents to maximize van der Waals interactions and displace water molecules from the binding pocket. Computational tools such as molecular docking are invaluable for predicting the binding modes of novel derivatives and prioritizing compounds for synthesis.

Establishing Key Interactions: Identifying and strengthening key interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, is crucial for improving potency. For instance, the carboxylic acid moiety of this compound is likely to form important hydrogen bonds or ionic interactions with key amino acid residues in the active site of a target enzyme. Modifications to other parts of the molecule can be made to introduce additional favorable interactions.

Enhancing Selectivity: Selectivity is often achieved by exploiting differences in the amino acid residues between the target protein and related off-target proteins. By designing substituents that interact favorably with unique residues in the target's binding site, or that clash with residues in the off-target sites, selectivity can be significantly improved. For example, introducing a bulky group at a specific position might be accommodated by a large hydrophobic pocket in the target enzyme but not by a smaller pocket in a related enzyme.

The following table outlines common structure-based design strategies and their potential application in optimizing this compound derivatives.

| Design Strategy | Principle | Potential Application for this compound Derivatives |

| Scaffold Hopping | Replacing the core scaffold with a different chemical moiety while maintaining the key binding interactions. | Identifying novel heterocyclic cores that can mimic the binding mode of the difluoroquinoline ring to improve properties or gain intellectual property. |

| Fragment-Based Growth | Growing a small molecular fragment that binds to the target into a larger, more potent molecule by adding chemical groups that interact with adjacent binding pockets. | Using the this compound core as a starting fragment and systematically adding substituents to probe and occupy nearby regions of the active site. |

| Bioisosteric Replacement | Replacing a functional group with another group that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. | Replacing the carboxylic acid with other acidic groups (e.g., tetrazole) or modifying substituents with bioisosteres to fine-tune interactions and metabolic stability. |

| Conformational Restriction | Introducing cyclic structures or rigid linkers to lock the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding. | Incorporating cyclic substituents at the N-1 position or other positions to pre-organize the molecule for optimal binding to its target. |

Through the iterative process of computational modeling, chemical synthesis, and biological evaluation, structure-based design principles can effectively guide the optimization of this compound derivatives into highly potent and selective drug candidates.

Computational and Theoretical Investigations of 5,7 Difluoroquinoline 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of a molecule. longdom.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecular systems. nih.gov DFT calculations for 5,7-Difluoroquinoline-2-carboxylic acid would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. nih.govasianpubs.orgresearchgate.net Such studies elucidate the distribution of electrons within the molecule and predict its behavior in chemical reactions.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify various aspects of chemical behavior. longdom.orgresearchgate.net

These descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of the molecule to attract electrons. longdom.org

Chemical Hardness (η): A measure of resistance to change in electron distribution. longdom.org

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MESP) map, which visualizes the charge distribution on the molecule's surface. Negative potential sites (typically colored red) indicate regions prone to electrophilic attack, while positive potential sites (blue) are susceptible to nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the carboxylic acid group would be expected to be strong negative potential sites.

| Parameter | Definition | Significance for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Lower gap implies higher reactivity |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures electron-attracting power |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | ω = χ2 / 2η | Quantifies electrophilic character |

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying all possible spatial arrangements of its atoms, particularly the orientation of the carboxylic acid group relative to the quinoline (B57606) ring.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating the single bond connecting the carboxylic acid group to the quinoline core. This process generates an energetic profile, which plots the relative energy of the molecule as a function of the dihedral angle. The minima on this profile correspond to stable, low-energy conformers, while the maxima represent high-energy transition states between them.

Studies on similar quinolone carboxylic acid derivatives have shown that intramolecular hydrogen bonds can play a crucial role in stabilizing certain conformations. mdpi.com In this compound, an intramolecular hydrogen bond could potentially form between the carboxylic acid proton and the quinoline nitrogen atom, leading to a more planar and rigid structure. Quantum chemical calculations can precisely determine the geometries and relative energies of these conformers, providing insight into which shapes are most likely to exist under physiological conditions. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is an essential tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions. frontiersin.orgresearchgate.net

The quinoline scaffold is a well-known pharmacophore present in numerous drugs with diverse biological activities, including antibacterial and anticancer effects. researchgate.netnih.gov Molecular docking simulations for this compound would begin with the identification of potential biological targets. Based on the activities of related compounds, likely targets could include enzymes such as DNA gyrase, topoisomerase, or various kinases. researchgate.net

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, often obtained from crystallographic databases like the Protein Data Bank (PDB). frontiersin.org The docking algorithm then systematically samples a large number of possible binding poses of the ligand within the active site of the protein. nih.gov The result is a profile of how the ligand interacts with different amino acid residues in the binding pocket. Key interactions typically include hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.govnih.gov For instance, the carboxylic acid group of the ligand is a potent hydrogen bond donor and acceptor, likely forming critical interactions with polar residues in the active site. nih.gov

The primary outputs of a molecular docking simulation are the predicted binding modes and an estimation of the binding affinity. nih.gov The binding mode refers to the specific orientation and conformation of the ligand within the protein's active site. plos.org Analyzing this mode reveals which parts of the ligand are crucial for binding and which amino acids they interact with.

Docking programs use scoring functions to rank the different binding poses. nih.gov This score, typically expressed in units of energy (e.g., kcal/mol), serves as an estimate of the binding affinity—the strength of the interaction between the ligand and the protein. researchgate.nettmc.edu A more negative binding affinity score generally indicates a more stable and favorable interaction. nih.gov While these scores are approximations, they are highly useful for comparing the potential efficacy of different compounds against the same target. nih.govplos.org

| Potential Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| E. coli DNA Gyrase B | e.g., 5L3J | -7.0 to -9.0 | Asp, Gly, Arg, Thr |

| Human Topoisomerase IIα | e.g., 5GWK | -6.5 to -8.5 | Ser, Lys, Ala, Gln |

| Polo-like Kinase 1 (PLK1) | e.g., 2RKU | -7.5 to -9.5 | Leu, Cys, His, Asp |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tr The fundamental principle of QSAR is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its activity. mdpi.com

Developing a QSAR model for derivatives of this compound would involve several steps. First, a dataset of structurally related compounds would need to be synthesized, and their biological activity against a specific target (e.g., IC₅₀ values for enzyme inhibition) would be experimentally measured. nih.gov

Next, a wide range of molecular descriptors would be calculated for each compound. These descriptors are numerical values that represent different aspects of the molecule's structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Molecular volume, surface area, and quantum chemical parameters like dipole moment or HOMO/LUMO energies. dergipark.org.tr

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity. nih.gov

Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that correlates a selection of these descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds based solely on their calculated descriptors. nih.govmdpi.com This predictive power makes QSAR an invaluable tool for prioritizing which new derivatives of this compound should be synthesized and tested, thereby accelerating the drug discovery process. dergipark.org.tr

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are crucial in the rational design of new therapeutic agents. For fluoroquinolone derivatives, these models establish a mathematical relationship between the chemical structure and biological activity, often antibacterial efficacy. aip.org The development of these models typically involves a dataset of compounds with known activities, which is used to train and validate the model.

Several QSAR modeling techniques have been applied to fluoroquinolones:

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecules to predict activity. They provide valuable information about the relationship between structure and activity and can guide the modification of molecules to enhance their desired properties. nih.gov

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D models. These models consider the spatial arrangement of atoms and the resulting steric and electrostatic fields. nih.gov For instance, CoMSIA models have been developed to understand how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of fluoroquinolone derivatives influence their properties. nih.gov

Multilinear Regression (MLR): This statistical technique is often used to create a linear equation that correlates molecular descriptors with biological activity. aip.org For a series of fluoroquinolone derivatives, MLR has been used to build models that successfully classify them based on their in vitro activities. researchgate.net

These predictive models serve as a guide for synthesizing new derivatives with potentially improved activity, such as enhanced antibacterial potency. aip.org

Table 1: Predictive Models for Fluoroquinolone Derivatives

| Model Type | Description | Application Example |

|---|---|---|

| 2D-QSAR | Uses 2D structural descriptors to predict biological activity. | Provides insights for structural modifications to improve antibacterial activity. nih.gov |

| 3D-QSAR (CoMSIA) | Utilizes 3D fields (steric, electrostatic, hydrophobic, H-bond) to model activity. | Used to design fluoroquinolone derivatives with lower plasma protein binding rates. nih.govmdpi.com |

| Multilinear Regression (MLR) | A statistical method to create a linear model correlating descriptors with activity. | Established models to classify fluoroquinolones based on their in vitro antibacterial activities. researchgate.net |

Identification of Key Molecular Descriptors

The predictive power of QSAR models relies on the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. For fluoroquinolone derivatives, several key descriptors have been identified as being influential for their antibacterial activity.

Key molecular descriptors for fluoroquinolones include:

Electronic Descriptors: These describe the electronic properties of the molecule. For example, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) has been found to be a significant descriptor in some QSAR models for fluoroquinolones. aip.org Atomic charges on specific atoms, such as those on the quinolone ring and substituents, have also been identified as important. aip.org

Topological Descriptors: These are derived from the 2D graph of the molecule and describe its size, shape, and branching.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide detailed information about the electronic structure of the molecule. Methods like the semi-empirical Austin Model 1 (AM1) have been used to calculate descriptors for QSAR studies of fluoroquinolones. aip.org

The identification of these key descriptors is fundamental to understanding the structure-activity relationship (SAR) of fluoroquinolone compounds. mdpi.com By understanding which molecular properties are most influential, chemists can more effectively design new derivatives with enhanced biological activity. aip.org

Table 2: Key Molecular Descriptors in Fluoroquinolone QSAR Models

| Descriptor Type | Example | Significance |

|---|---|---|

| Electronic | Energy of the LUMO | Correlates with the molecule's ability to accept electrons, which can be important for its mechanism of action. aip.org |

| Electronic | Atomic Charges (e.g., qC9, qO11) | Indicates the distribution of electrons in the molecule, which influences intermolecular interactions. aip.org |

| Physicochemical | Lipophilicity/Hydrophilicity | Affects the bioavailability and ability of the molecule to cross cell membranes. nih.gov |

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For fluoroquinolones like this compound, MD simulations provide valuable insights into their dynamic behavior and interactions with biological targets, such as the bacterial enzyme DNA gyrase. nih.govtandfonline.com

MD simulations can be used to:

Assess Binding Stability: By simulating the fluoroquinolone bound to its target protein, researchers can assess the stability of the complex over time. This can help to understand the basis of resistance, for example, by showing that mutations in the protein lead to less stable binding. tandfonline.com

Characterize Solvation: Simulations of the molecule in an aqueous environment can reveal details about its hydration shells and how water molecules mediate its interactions and protonation states. rsc.org

Identify Key Interactions: MD simulations can highlight the specific amino acid residues in a protein's active site that are most important for binding the fluoroquinolone. tandfonline.com

Refine Docking Poses: Molecular docking is often used to predict the binding mode of a ligand to a protein. MD simulations can be used to refine these predicted poses and provide a more accurate picture of the binding interaction. mdpi.com

These simulations provide a dynamic perspective that complements the static information obtained from methods like X-ray crystallography and molecular docking. nih.gov

Table 3: Applications of Molecular Dynamics Simulations for Fluoroquinolones

| Application | Description | Example |

|---|---|---|

| Binding Stability Analysis | Simulating the ligand-protein complex to observe its stability and conformational changes over time. | Studying the effect of mutations in DNA gyrase on the stability of delafloxacin (B1662383) binding. tandfonline.com |

| Interaction Analysis | Identifying and characterizing the non-covalent interactions between the drug and its target. | Revealing key residues in the DNA gyrase active site that interact with fluoroquinolones. tandfonline.com |

| Solvation Studies | Modeling the behavior of the molecule in a solvent to understand its hydration and solubility properties. | Investigating the hydration shells and proton transfer mechanisms of levofloxacin (B1675101) in water. rsc.org |

Supramolecular Chemistry Insights from Computational Studies

The study of supramolecular chemistry focuses on the non-covalent interactions that dictate how molecules assemble into larger, organized structures. For this compound, computational methods are instrumental in understanding the intermolecular forces that govern its crystal packing and interactions in solution.

The arrangement of molecules in a crystal is determined by a delicate balance of various intermolecular interactions. For quinolone carboxylic acid derivatives, these interactions include hydrogen bonding and π-π stacking. mdpi.com Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify these interactions within a crystal lattice. nih.gov The crystal packing of this compound is expected to be influenced by a network of these non-covalent interactions, leading to a stable, three-dimensional structure. nih.gov

Hydrogen bonds are a critical component of the supramolecular chemistry of carboxylic acids. The carboxylic acid group of this compound can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). This can lead to the formation of robust hydrogen-bonded synthons, such as the classic carboxylic acid dimer. researchgate.net Additionally, the quinoline nitrogen and the fluorine atoms can act as weaker hydrogen bond acceptors. In some quinolone structures, an intramolecular hydrogen bond can form between the carboxylic acid group and the keto group at the 4-position, which can influence the molecule's properties. researchgate.net Computational studies on related molecules have shown that a polar environment tends to enhance the strength of these intramolecular hydrogen bonds. mdpi.com

Table 4: Non-covalent Interactions in Quinolone Carboxylic Acid Derivatives

| Interaction Type | Description | Key Moieties Involved |

|---|---|---|

| Hydrogen Bonding | Directional electrostatic interaction involving a hydrogen atom and an electronegative atom. | Carboxylic acid group (donor and acceptor), quinoline nitrogen (acceptor), fluorine atoms (acceptor). mdpi.comresearchgate.net |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Planar quinoline ring system. researchgate.net |

| Dispersion Forces | Weak, non-directional forces arising from temporary fluctuations in electron density. | The entire molecule. mdpi.com |

Scaffold Analysis in Medicinal Chemistry from a Computational Perspective

The quinoline scaffold is a prominent heterocyclic aromatic structure that has been identified as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs, demonstrating its ability to interact with a wide range of biological targets. Computational and theoretical investigations play a crucial role in understanding and optimizing these scaffolds for therapeutic purposes. The analysis of the this compound scaffold from a computational perspective involves a multi-faceted approach to elucidate its potential as a valuable building block in drug discovery.

The core of this analysis lies in understanding the intrinsic properties of the quinoline ring system and the influence of its substituents. The quinoline structure itself, a fusion of a benzene (B151609) and a pyridine (B92270) ring, provides a rigid framework with a specific spatial arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.

The addition of a carboxylic acid group at the 2-position introduces a critical functional group that can participate in strong electrostatic interactions, such as salt bridges with positively charged amino acid residues (e.g., arginine or lysine) in a protein's active site. This group also significantly influences the compound's physicochemical properties, such as its acidity (pKa) and solubility.

The strategic placement of two fluorine atoms at the 5- and 7-positions of the quinoline ring is of particular interest in computational medicinal chemistry. Fluorine is a bioisostere of hydrogen but possesses unique electronic properties. Its high electronegativity can alter the electron distribution within the aromatic system, influencing the molecule's reactivity and binding affinity. From a computational standpoint, the effects of fluorination can be modeled to predict changes in:

Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with the target protein, such as halogen bonds or dipole-dipole interactions. Molecular docking simulations are a primary tool to visualize and quantify these potential interactions. These simulations place the ligand into the three-dimensional structure of a target protein and score the binding poses based on various energy functions.

Metabolic Stability: Fluorine substitution at metabolically labile positions can block cytochrome P450-mediated oxidation, thereby increasing the compound's half-life in the body. Computational models can predict sites of metabolism.

Physicochemical Properties: Fluorination can impact a molecule's lipophilicity (logP), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Structure-Activity Relationship (QSAR) studies are another computational technique applied to analyze scaffolds like this compound. By building mathematical models that correlate the structural features of a series of related compounds with their biological activity, QSAR can predict the potency of new derivatives. For the this compound scaffold, a QSAR model might incorporate descriptors such as molecular weight, logP, and electronic parameters to guide the design of more effective therapeutic agents.

Pharmacophore modeling is also employed to understand the essential structural features required for biological activity. A pharmacophore model for a series of active quinoline derivatives would highlight the key spatial arrangement of features like hydrogen bond acceptors, aromatic rings, and charged groups. This model can then be used to screen large virtual libraries of compounds to identify novel molecules that fit the pharmacophore and are likely to be active.

The table below illustrates a hypothetical comparison of key computational descriptors for the parent quinoline-2-carboxylic acid scaffold and its 5,7-difluoro derivative, which could be generated through computational analysis to guide drug design efforts.

| Descriptor | Quinoline-2-carboxylic acid | This compound | Predicted Impact of Difluoro Substitution |

| Molecular Weight ( g/mol ) | 173.16 | 209.15 | Increased mass |

| Calculated logP | 2.10 | 2.50 | Increased lipophilicity |

| Topological Polar Surface Area (Ų) | 50.3 | 50.3 | No change in TPSA |

| Hydrogen Bond Donors | 1 | 1 | No change |

| Hydrogen Bond Acceptors | 3 | 3 | No change |

| Predicted pKa | 4.9 | 4.5 | Increased acidity |

These computational insights are invaluable for "scaffold hopping" and bioisosteric replacement strategies. nih.govresearchgate.netresearchgate.netu-strasbg.fr By understanding the key interactions and properties of the this compound scaffold, medicinal chemists can rationally design new molecules with improved potency, selectivity, and pharmacokinetic profiles. For instance, the carboxylic acid could be replaced with a bioisosteric tetrazole group to potentially enhance metabolic stability while maintaining the key acidic interaction.

Coordination Chemistry of 5,7 Difluoroquinoline 2 Carboxylic Acid and Its Analogues

Ligand Properties of Quinoline (B57606) Carboxylic Acids for Metal Complexation

Quinoline carboxylic acids are a class of N-heterocyclic ligands that are highly effective for the formation of metal complexes due to their versatile coordination capabilities. nih.gov The presence of both a nitrogen atom within the aromatic quinoline ring and an oxygen-containing carboxylate group provides multiple donor sites for binding to metal ions.

Denticity and Coordination Modes (e.g., monodentate, bidentate, bridging)

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. Quinoline carboxylic acids, such as the parent compound quinoline-2-carboxylic acid, can exhibit variable denticity, leading to several possible coordination modes.

Monodentate: The ligand can coordinate to a metal center through either the nitrogen atom of the quinoline ring or, more commonly, one of the oxygen atoms of the deprotonated carboxylate group.

Bidentate: This is the most common coordination mode for quinoline-2-carboxylic acid and its derivatives. The ligand acts as a bidentate chelating agent, binding to a single metal ion through both the quinoline nitrogen and one oxygen atom of the carboxylate group. uobaghdad.edu.iquobaghdad.edu.iq This chelation forms a stable five-membered ring, a thermodynamically favorable arrangement known as the chelate effect. libretexts.org

Bridging: In polynuclear complexes, the ligand can act as a bridging ligand, connecting two or more metal centers. wikipedia.org This can occur in several ways. For instance, the carboxylate group can bridge two metals in a syn-anti bidentate-bridging mode (μ₂-η¹:η¹). nih.gov In this mode, each of the two carboxylate oxygen atoms binds to a different metal ion. The quinoline nitrogen may or may not be coordinated in such arrangements. In some structures, the entire molecule can act as a bridging-chelating ligand, binding to one metal in a bidentate fashion while also bridging to another metal center. nih.gov

The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions (such as temperature and solvent), and the presence of other ancillary ligands in the coordination sphere. nih.gov

Role of Carboxylate Moiety in Chelation

The carboxylate group (–COO⁻) is fundamental to the chelating ability of quinoline carboxylic acids. Upon deprotonation of the carboxylic acid (–COOH), the resulting carboxylate anion offers two oxygen donor atoms. As a versatile functional group, the carboxylate moiety can adopt several coordination modes with metal ions. wikipedia.org

Chelating Bidentate: The carboxylate group, in conjunction with the quinoline nitrogen, forms a stable five-membered chelate ring with a metal ion. This is a highly favored coordination mode. uobaghdad.edu.iq

Monodentate: Only one of the carboxylate oxygen atoms binds to the metal center.

The flexibility of the carboxylate group allows for the construction of diverse and complex architectures, from simple mononuclear complexes to intricate three-dimensional coordination polymers. nih.gov

Role of Quinoline Nitrogen in Chelation

The nitrogen atom in the quinoline ring is a crucial donor site that enables the characteristic chelating behavior of ligands like quinoline-2-carboxylic acid. researchgate.net As a Lewis base, the nitrogen atom donates its lone pair of electrons to a Lewis acidic metal center. youtube.com When the carboxylate group is positioned at the adjacent C2 position, the nitrogen atom participates in forming a highly stable five-membered ring upon coordination to a metal ion. nih.gov This N,O-bidentate chelation is a defining feature of the coordination chemistry of these ligands and is responsible for the high stability of many of their metal complexes. uobaghdad.edu.iquobaghdad.edu.iq

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline carboxylic acid ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexes with Transition Metals

A wide range of transition metal complexes have been synthesized using quinoline-2-carboxylic acid (quinaldic acid) as a ligand. uobaghdad.edu.iqacs.org These syntheses generally involve the reaction of the deprotonated ligand (the quinaldate ion) with transition metal salts in aqueous or alcoholic solutions. The resulting complexes often precipitate from the solution and can be isolated by filtration.

Characterization of these complexes is performed using several methods:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion. The shift in the stretching frequencies of the C=O and C=N bonds upon complexation provides evidence of coordination. The difference between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the carboxylate group (Δν) can help elucidate its coordination mode.

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps to infer the coordination geometry around the metal ion.

Elemental Analysis: Determines the empirical formula of the complex.

Magnetic Susceptibility Measurements: Used to determine the number of unpaired electrons in the metal center, which helps in assigning the oxidation state and geometry.